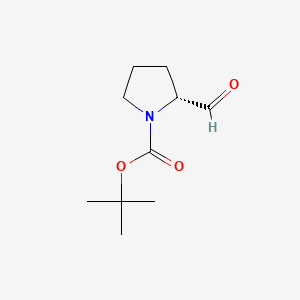

N-Boc-D-Prolinal

描述

Significance of Chiral Building Blocks in Advanced Synthetic Methodologies

Chirality is a fundamental property of many biological molecules, and the three-dimensional arrangement of atoms in a molecule can dictate its biological function. abcr.com Chiral building blocks are enantiomerically pure compounds that serve as starting materials or key intermediates in the synthesis of complex target molecules. wisdomlib.orgwiley.com Their use is a cornerstone of modern asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product. wiley.comnih.gov

The importance of these building blocks is particularly evident in the pharmaceutical industry, where the different enantiomers of a drug can have vastly different pharmacological effects. abcr.comnih.gov For instance, one enantiomer may be therapeutically active, while the other may be inactive or even toxic. abcr.com The use of chiral building blocks, often derived from the "chiral pool" of naturally occurring enantiopure substances like amino acids and sugars, provides an efficient pathway to synthesize the desired enantiomerically pure drug, enhancing therapeutic efficacy and safety. abcr.comwisdomlib.orgwikipedia.org These precursors are essential for developing novel drugs, agrochemicals, and fragrances. wiley.comnih.gov

Overview of N-Boc-D-Prolinal's Role as a Versatile Chiral Intermediate

This compound serves as a quintessential example of a versatile chiral building block in organic synthesis. chemimpex.comguidechem.com Its utility stems from the presence of a reactive aldehyde group and a stereodefined pyrrolidine (B122466) core, allowing for a wide range of chemical transformations. guidechem.comnih.gov Chemists utilize this compound as a precursor for introducing the D-proline scaffold into larger, more complex molecules. guidechem.com

Its applications are extensive and include:

Total Synthesis of Natural Products: this compound is a key starting material in the synthesis of complex natural products. For example, it has been employed in the stereoselective synthesis of Dolastatin 10, a potent antineoplastic agent, where it is used to construct the dolaproine (Dap) residue. drugfuture.comresearchgate.net It has also served as the chiral starting material for the concise total synthesis of phenanthroindolizidine alkaloids like (−)-antofine, (−)-tylocrebrine, and (−)-isotylocrebrine. nih.govfrontiersin.orgresearchgate.net

Peptide Synthesis: The compound is a valuable building block in the synthesis of peptides and peptidomimetics, particularly for creating molecules with specific conformations for drug development. chemimpex.com

Asymmetric Reactions: this compound can be used as an electrophile in various carbon-carbon bond-forming reactions, such as the Baylis-Hillman reaction, to create complex chiral adducts. researchgate.net It is also the precursor to other proline-derived catalysts, such as prolinal dithioacetals, which have shown high efficiency in asymmetric Michael additions. nih.gov

The stability conferred by the Boc protecting group, combined with the reactivity of the aldehyde, makes this compound an indispensable tool for chemists aiming to construct enantiomerically pure substances for research and development. chemimpex.com

Historical Context of Proline-Derived Scaffolds in Asymmetric Transformations

The use of proline and its derivatives as catalysts in asymmetric reactions has a rich history that has profoundly shaped the field of organocatalysis—the use of small organic molecules to catalyze chemical reactions. researchgate.net The journey began in the early 1970s when researchers from two industrial laboratories independently discovered that the natural amino acid L-proline could catalyze an intramolecular aldol (B89426) reaction with high enantioselectivity. researchgate.netacs.org This transformation, known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, was a seminal discovery in the field. acs.orgnih.gov

Despite these remarkable early findings, the broad potential of proline as an organocatalyst remained largely unexplored for several decades. researchgate.net A significant resurgence of interest occurred in 2000 when Benjamin List and Carlos F. Barbas III reported that L-proline could effectively catalyze direct intermolecular asymmetric aldol reactions. researchgate.netacs.org In the same year, David MacMillan coined the term "organocatalysis" and reported on asymmetric Diels-Alder reactions catalyzed by imidazolidinones derived from natural amino acids. researchgate.net

These landmark publications triggered an explosion of research into proline-derived organocatalysts. acs.orgmdpi.com Chemists recognized that proline's unique bifunctional structure, containing both a secondary amine and a carboxylic acid, is crucial for its catalytic activity, enabling it to form highly organized transition states. sigmaaldrich.com This led to the development of a vast number of proline derivatives, including amides, sulfonamides, and prolinol ethers, designed to improve catalytic activity and stereoselectivity in a wide array of important asymmetric transformations such as aldol reactions, Mannich reactions, and Michael additions. acs.orgnih.govmdpi.comrsc.org The development of N-Boc protected derivatives like this compound is a direct outcome of this research, providing stable, versatile, and highly valuable building blocks for modern synthetic chemistry. mdpi.combeilstein-journals.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBPZCVWPFMBDH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426548 | |

| Record name | N-Boc-D-Prolinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73365-02-3 | |

| Record name | N-Boc-D-Prolinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-D-prolinal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Boc D Prolinal

Established Reaction Pathways for Aldehyde Functionalization

The conversion of the primary alcohol in N-Boc-D-Prolinol to an aldehyde is the most common and direct route to N-Boc-D-Prolinal. Several established oxidation protocols have been successfully applied to this transformation.

The oxidation of N-Boc-D-Prolinol is the cornerstone of this compound synthesis. The choice of oxidant and reaction conditions is critical to achieve high yields and prevent unwanted side reactions, particularly epimerization of the sensitive α-carbon.

One of the most widely employed methods is the Swern oxidation and its variations. This procedure typically involves activating dimethyl sulfoxide (B87167) (DMSO) with an electrophile like oxalyl chloride or trifluoroacetic anhydride, followed by the addition of the N-Boc-D-Prolinol precursor and a hindered base such as triethylamine (B128534) (TEA). For instance, a high-yielding synthesis of (S)-(+)-N-Boc-2-Prolinal has been reported using oxalyl chloride and DMSO in dichloromethane (B109758) (CH2Cl2) at -78°C, followed by the addition of triethylamine, achieving a near-quantitative yield. chemicalbook.com

Another common method is the use of a sulfur trioxide-pyridine complex (SO3•py) in the presence of DMSO and a base, often referred to as the Parikh-Doering oxidation. This method is advantageous as it can be performed at or above 0°C, simplifying the procedure. The synthesis of N-Boc-L-prolinal, the enantiomer of the title compound, has been effectively demonstrated using this reagent system, highlighting its utility for this class of compounds. drugfuture.com

Detailed research findings for these established oxidation methods are summarized in the table below.

Table 1: Established Oxidation Reactions for N-Boc-Prolinal Synthesis

| Precursor | Reagent System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Boc-L-Prolinol | Oxalyl chloride, DMSO, TEA | CH₂Cl₂ | -78 to RT | 99 | chemicalbook.com |

While direct oxidation of N-Boc-D-Prolinol is standard, the aldehyde itself is a key intermediate in various multi-step, stereoselective syntheses. For example, in the total synthesis of dolastatin 10 and its analogues, N-Boc-prolinal is generated and immediately used in subsequent C-C bond-forming reactions, such as aldol (B89426) or Baylis-Hillman reactions. drugfuture.comacs.orglookchem.comresearchgate.netlookchem.com In these sequences, the high stereopurity of the initially formed this compound is paramount as it directly influences the stereochemical outcome of the final complex product. The Baylis-Hillman reaction between N-Boc-prolinal and methyl acrylate (B77674), for instance, is a key step in an efficient synthesis of N-Boc-dolaproine. lookchem.comresearchgate.net

Oxidation Reactions of N-Boc-D-Prolinol Precursors

Novel and Scalable Synthesis Routes

As the demand for enantiomerically pure building blocks like this compound grows, so does the need for more efficient, cost-effective, and environmentally benign production methods. Research has focused on minimizing purification steps and employing greener reagents.

The development of scalable and chromatography-free syntheses is a significant goal in process chemistry. While specific literature on chromatography-free methods for this compound is sparse, principles from related compounds are highly relevant. For example, scalable, multi-gram syntheses of N-Boc-trans-4-methyl-L-prolinol have been developed that avoid column chromatography, relying instead on strategic workup and crystallization procedures. acs.orgacs.orgfigshare.comresearchgate.net Similar strategies could be applied to the synthesis of this compound, where the crude product from the oxidation of N-Boc-D-Prolinol might be purified through extraction to remove water-soluble byproducts, followed by crystallization, thus circumventing the need for silica (B1680970) gel chromatography which can be costly and time-consuming on an industrial scale. researchgate.netacs.org

Green chemistry principles are increasingly being integrated into synthetic organic chemistry. In the context of this compound synthesis, this involves replacing hazardous reagents with more environmentally friendly alternatives. A notable green approach is the use of copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst systems for the aerobic oxidation of alcohols. This method uses air or oxygen as the terminal oxidant, with water often being the only byproduct. It has been shown that N-Boc-prolinol can be oxidized to the corresponding aldehyde using a Cu/TEMPO system without causing epimerization, which is a critical factor for maintaining stereochemical purity. wisc.edu This catalytic approach avoids the use of stoichiometric, often toxic and difficult-to-remove, heavy-metal-based oxidants and the large volumes of solvent associated with traditional methods.

Table 2: Green Chemistry Approach for N-Boc-Prolinal Synthesis

| Precursor | Catalyst System | Key Feature | Advantage | Reference |

|---|

Development of Efficient, Chromatography-Free Preparations

Control of Stereochemistry in this compound Production

The absolute stereochemistry of this compound is defined by its precursor, N-Boc-D-Prolinol, which is derived from the chiral pool starting material, D-proline. frontiersin.orgchemicalbook.com The primary challenge during the synthesis of the aldehyde is the potential for epimerization at the C2 position, which is α to the newly formed carbonyl group. The acidity of the α-proton is increased upon oxidation, making it susceptible to removal by base, which can lead to racemization.

Therefore, the control of stereochemistry hinges on the selection of mild oxidation conditions that operate at low temperatures and with non-nucleophilic bases, minimizing the risk of epimerization. wisc.edu The Swern oxidation, performed at -78°C, is highly effective in preserving the stereochemical integrity of the product. chemicalbook.com Similarly, copper/TEMPO catalyzed oxidations have been shown to be mild enough to prevent racemization. wisc.edu The successful use of this compound in subsequent highly stereoselective reactions, such as in the synthesis of dolastatin fragments, further attests to the high fidelity of these oxidation methods in preserving the D-configuration. acs.orglookchem.com The synthesis of chiral products using optically pure enamines derived from N-Boc-D-prolinol also proceeds without racemization, underscoring the stability of the stereocenter under various reaction conditions. rsc.org

Enantioselective Synthesis Strategies

The enantiomeric purity of this compound is critical for its application in asymmetric synthesis. The primary strategies to achieve high enantiopurity revolve around establishing the chiral center of the D-proline scaffold early in the synthetic sequence.

A prevalent and straightforward method begins with the commercially available, enantiomerically pure amino acid D-proline. The synthesis involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group to form N-Boc-D-proline, followed by the reduction of the carboxylic acid to the corresponding primary alcohol, N-Boc-D-prolinol. chemimpex.com This highly enantiopure prolinol is then subjected to mild oxidation to yield this compound. This pathway effectively transfers the chirality of the starting material to the final product.

Alternative approaches focus on creating the chiral center through asymmetric reactions. Asymmetric reduction of a prochiral ketone precursor is a powerful method for establishing the desired stereochemistry at the carbinol center of the prolinol intermediate. For example, the asymmetric Meerwein-Ponndorf-Verley (MPV) reduction of N-Boc-pyrrolidyl ketones bearing perfluoroalkyl groups has been shown to produce chiral N-Boc-prolinols. researchgate.net The use of diethyl zinc as a reducing agent can lead to high diastereoselectivity in the formation of the corresponding (αS)-polyfluoroalkylated N-Boc-prolinols. researchgate.net This highlights how the choice of catalyst and reagent can induce a specific enantiomeric outcome.

Organocatalysis also provides a versatile platform for the enantioselective synthesis of the core pyrrolidine (B122466) structure. unibo.itmdpi.com Proline and its derivatives are themselves powerful organocatalysts for various asymmetric transformations, such as aldol and Michael reactions. unibo.itnih.gov These reactions can be used to construct substituted chiral pyrrolidine rings, which can then be converted into this compound through further functional group manipulations.

Table 1: Overview of Enantioselective Strategies for this compound and its Precursors

| Strategy | Starting Material | Key Transformation | Product | Key Features |

|---|---|---|---|---|

| Chiral Pool Synthesis | D-Proline | N-Boc protection, reduction | N-Boc-D-prolinol | High enantiopurity derived from natural source; straightforward. |

| Asymmetric Reduction | Perfluoroalkyl N-Boc-pyrrolidyl ketone | Meerwein-Ponndorf-Verley (MPV) Reduction | (αS)-Polyfluoroalkylated N-Boc-prolinol | Establishes stereocenter via a catalyst/reagent-controlled reaction; yields high diastereomeric ratios. researchgate.net |

Diastereoselective Control in Precursor Formation

When a precursor to this compound already contains one or more stereocenters, the introduction of a new one must be achieved with high diastereoselectivity. This control is essential for synthesizing complex molecules with multiple defined stereocenters.

The reduction of substituted N-Boc-pyrrolidyl ketones serves as an excellent model for diastereoselective control. In the synthesis of (αS)-polyfluoroalkylated N-Boc-prolinols, the reduction of the ketone precursor with diethyl zinc shows a strong preference for one diastereomer (up to a 93:7 ratio). researchgate.net Remarkably, the diastereoselectivity can be inverted by simply changing the reducing agent. Reduction of the same ketone with sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) favors the formation of the opposite (αR) diastereomer. researchgate.net This demonstrates that the stereochemical outcome is highly dependent on the reagent and the controlling reaction mechanism, such as the Felkin-Anh model or chelation control. researchgate.netnih.gov

Another important reaction where diastereoselectivity is key is the Baylis-Hillman reaction. The reaction of N-Boc-prolinal with methyl acrylate results in the formation of two diastereomers, which can be separated by chromatography. researchgate.net A subsequent hydrogenation of the double bond proceeds with diastereoselectivity, allowing for the controlled synthesis of complex amino acid derivatives like N-Boc-dolaproine. researchgate.net

The principles of diastereoselective reduction are also applicable to more elaborate proline-containing structures. For instance, the reduction of a chiral N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester, a dipeptidomimetic, was controlled to produce either the anti or syn alcohol. nih.gov Using a bulky reducing agent like LiAlH(O-t-Bu)₃ under chelation-controlled conditions yielded the anti product with high selectivity (>95:5 dr). nih.gov Conversely, employing NB-Enantride, which operates under Felkin-Anh control, led to the syn product, also with excellent selectivity (5:95 dr). nih.gov These results underscore the power of reagent selection in directing the stereochemical course of a reaction involving proline-based precursors.

Table 2: Diastereoselective Reactions in the Synthesis of this compound Precursors

| Precursor | Reaction | Reagent/Conditions | Major Diastereomer | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Perfluoroalkyl N-Boc-pyrrolidyl ketone | Reduction | Diethyl zinc | (αS)-Prolinol | up to 93:7 |

| Perfluoroalkyl N-Boc-pyrrolidyl ketone | Reduction | NaBH₄ / EtOH | (αR)-Prolinol | Inverted selectivity |

| N-Boc-prolinal & Methyl acrylate | Baylis-Hillman | Ultrasound | Mixture of diastereomers | Separable mixture |

| N-Boc-protected γ-keto ester | Reduction | LiAlH(O-t-Bu)₃ / EtOH, -78°C | anti-Alcohol | >95:5 |

Reactivity and Derivatization of N Boc D Prolinal

Aldehyde Group Chemistry

The aldehyde moiety in N-Boc-D-prolinal is the most reactive site, readily undergoing nucleophilic additions, oxidation, reduction, and condensation reactions.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles. researchgate.net This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

One notable example is the addition of organometallic reagents. For instance, the addition of lithiated heteroaromatics, generated via bromine-lithium exchange, to N-trityl prolinal (a related compound) proceeds diastereoselectively to furnish the corresponding secondary alcohols. nih.gov

Another significant nucleophilic addition is the formation of dithioacetals. N-Boc-prolinal can react with thiols in a single step to produce prolinal dithioacetals in high yields. These dithioacetals are stable and have been utilized as catalysts in asymmetric Michael additions. nih.gov

Furthermore, reductive amination, a process that involves the initial formation of an imine followed by reduction, is a key transformation. This compound can undergo reductive amination with primary amines to yield N-Boc protected secondary amines. nih.govorganic-chemistry.org This reaction is crucial for the synthesis of various peptide analogues and other complex amines. organic-chemistry.org

The Wittig reaction provides a classic method for converting aldehydes into alkenes with a defined double bond position. researchgate.net this compound can participate in Wittig reactions, reacting with phosphorus ylides to generate substituted alkenes. Current time information in Chatham County, US. This reaction is valuable for extending the carbon chain and introducing unsaturation. ontosight.aibham.ac.uk

The following table summarizes key nucleophilic addition reactions of this compound and its derivatives.

| Reaction Type | Nucleophile/Reagent | Product Type | Reference |

| Organometallic Addition | Lithiated heteroaromatics | Secondary alcohols | nih.gov |

| Thioacetal Formation | Thiols | Dithioacetals | nih.gov |

| Reductive Amination | Primary amines, reducing agent | Secondary amines | nih.govorganic-chemistry.org |

| Wittig Reaction | Phosphorus ylides | Alkenes | Current time information in Chatham County, US.ontosight.aibham.ac.uk |

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to an alcohol.

Oxidation: this compound can be oxidized to the corresponding N-Boc-D-proline. This transformation is a key step in various synthetic sequences where the proline scaffold is required with a carboxylic acid functionality. For example, the oxidation of N-Boc-L-prolinol to N-Boc-L-prolinal, followed by further oxidation, yields N-Boc-L-proline, a crucial intermediate in the synthesis of complex molecules. A common method for the oxidation of N-Boc-prolinol to the aldehyde involves Swern oxidation conditions, using oxalyl chloride and DMSO.

Reduction: The reduction of the aldehyde group in this compound yields N-Boc-D-prolinol. This transformation is often achieved using hydride reagents. For instance, the reduction of N-Boc-pyrrolidyl ketones, which are structurally related to the aldehyde, can be accomplished with sodium borohydride (B1222165) (NaBH4) to produce the corresponding prolinols. Another notable reduction is the Meerwein-Ponndorf-Verley (MPV) reduction, which has been applied to perfluoroalkyl N-Boc-pyrrolidyl ketones using diethyl zinc as a reducing agent to afford polyfluoroalkylated N-Boc-prolinols with high diastereoselectivity.

The table below outlines common oxidation and reduction reactions.

| Transformation | Reagent(s) | Product | Reference |

| Oxidation | Swern oxidation (oxalyl chloride, DMSO) | N-Boc-D-proline | |

| Reduction | Sodium borohydride (NaBH4) | N-Boc-D-prolinol | |

| Reduction (MPV) | Diethyl zinc | (αS)-polyfluoroalkylated N-Boc-prolinols |

Condensation Reactions

This compound is an excellent substrate for various condensation reactions, which are fundamental for carbon-carbon bond formation.

Aldol (B89426) Condensation: The aldol reaction involves the reaction of an enol or enolate with a carbonyl compound. This compound can act as the electrophilic partner in asymmetric aldol reactions. For example, it reacts with chiral acetate (B1210297) enolates in the synthesis of hydroxypyrrolizidinones. researchgate.net Proline and its derivatives are well-known catalysts for aldol reactions, and this compound itself can participate as a substrate in these transformations, leading to the formation of β-hydroxy carbonyl compounds.

Baylis-Hillman Reaction: The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophilic amine. N-Boc-prolinal has been successfully employed in the Baylis-Hillman reaction with various activated alkenes, such as methyl acrylate (B77674), without racemization. This reaction yields densely functionalized adducts that are valuable synthetic intermediates.

The following table presents examples of condensation reactions involving this compound.

| Reaction Name | Reactant | Catalyst/Conditions | Product Type |

| Aldol Condensation | Chiral acetate enolate | - | Hydroxypyrrolizidinone precursor |

| Baylis-Hillman Reaction | Methyl acrylate | Nucleophilic amine | Baylis-Hillman adduct |

Reactions Involving the Pyrrolidine (B122466) Ring System

The pyrrolidine ring of this compound, while generally more stable than the aldehyde, can also be a site for derivatization, primarily through modifications at the nitrogen atom (after deprotection) or at the C-4 position.

N-Alkylation and Acylation Strategies

The tert-butoxycarbonyl (Boc) group is a robust protecting group for the pyrrolidine nitrogen, preventing its participation in many reactions. However, its removal under acidic conditions, such as with trifluoroacetic acid (TFA), reveals the secondary amine, which can then undergo N-alkylation and N-acylation. unibo.it

N-Alkylation: Following Boc-deprotection, the resulting free secondary amine can be alkylated using various alkyl halides. This strategy is fundamental in the synthesis of a wide range of substituted pyrrolidine derivatives. For instance, the reductive amination of aldehydes with the deprotected pyrrolidine amine is a common method for introducing N-alkyl groups. unibo.it

N-Acylation: Similarly, the deprotected pyrrolidine nitrogen can be acylated using acyl chlorides or anhydrides to form amides. This reaction is a cornerstone of peptide synthesis, where the pyrrolidine nitrogen of a proline residue forms a peptide bond with the carboxylic acid of another amino acid. N-Boc-D-proline can be coupled with other amino acids or amines after activation of its carboxylic acid, a process that is conceptually related to the acylation of the pyrrolidine nitrogen of another molecule.

The table below details these derivatization strategies.

| Reaction Type | Prerequisite | Reagent | Functional Group Formed | Reference |

| N-Alkylation | Boc-deprotection | Alkyl halide / Reductive amination | Tertiary amine | unibo.it |

| N-Acylation | Boc-deprotection | Acyl chloride / Carboxylic acid (activated) | Amide (peptide bond) |

Modifications at the C-4 Position of the Pyrrolidine Ring

The C-4 position of the pyrrolidine ring is a common site for functionalization, often starting from 4-hydroxyproline (B1632879) derivatives. While this compound itself does not have a functional group at C-4, synthetic routes leading to C-4 substituted prolinals often involve the modification of N-Boc-4-hydroxyproline.

Key strategies for C-4 modification include:

Nucleophilic Substitution: The hydroxyl group of N-Boc-4-hydroxyproline can be converted into a good leaving group (e.g., mesylate or tosylate) and subsequently displaced by various nucleophiles to introduce groups like azides, which can be further reduced to amines. nih.gov

Oxidation and Wittig Reaction: The C-4 hydroxyl group can be oxidized to a ketone (4-oxoproline). Subsequent Wittig reaction on this ketone introduces an exocyclic double bond, which can then be hydrogenated or undergo other transformations. ethz.chcapes.gov.br

Suzuki Coupling: A synthetic route to 4-(arylmethyl)proline derivatives involves the hydroboration of a 4-methyleneproline (B1208900) derivative followed by a Suzuki coupling reaction with aryl halides. This allows for the introduction of a wide range of aryl moieties at the C-4 position. ethz.ch

These modifications are typically performed on N-Boc-proline or its esters, and the resulting C-4 functionalized proline derivative can then be converted to the corresponding prolinal if required.

The table below summarizes methods for C-4 functionalization of the proline ring.

| Strategy | Starting Material Derivative | Key Reaction(s) | Introduced Functionality | Reference |

| Nucleophilic Substitution | N-Boc-4-hydroxyproline | Mesylation, Azide displacement, Reduction | Amino group | nih.gov |

| Oxidation/Wittig | N-Boc-4-hydroxyproline | Oxidation, Wittig reaction | Alkyl or Arylmethyl group (after hydrogenation) | ethz.chcapes.gov.br |

| Suzuki Coupling | N-Boc-4-methyleneproline | Hydroboration, Suzuki coupling | Arylmethyl group | ethz.ch |

Deprotection Strategies for the N-Boc Group and Subsequent Transformations

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under various conditions and the relative ease of its removal. jk-sci.comtotal-synthesis.com The deprotection of this compound is a critical step that unmasks the secondary amine, allowing for subsequent functionalization of the pyrrolidine ring. This process is typically achieved under acidic conditions, although thermal and catalytic methods have also been developed to offer alternative pathways, particularly when substrate sensitivity is a concern. jk-sci.comnih.gov

The most common method for Boc group removal involves treatment with strong acids. total-synthesis.comnih.gov Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), is frequently employed. jk-sci.comreddit.com The mechanism involves protonation of the carbamate's carbonyl oxygen, which initiates the fragmentation of the protecting group into a stable tert-butyl cation and carbamic acid. The carbamic acid then readily decarboxylates to yield the free amine, along with carbon dioxide and isobutene as byproducts. jk-sci.comtotal-synthesis.com Similarly, solutions of hydrogen chloride (HCl) in solvents such as dioxane or methanol (B129727) are also effective. reddit.commdpi.com While highly efficient, these strong acidic conditions can be problematic for substrates containing other acid-sensitive functional groups. nih.gov

To address the limitations of strong acid deprotection, milder and more selective methods have been explored. Lewis acids, such as iron(III) chloride, have been shown to catalytically cleave the N-Boc group, sometimes with high selectivity in the presence of other protecting groups like N-Cbz. csic.es Other Lewis acids like ZnBr₂ have also been noted for selective cleavage of N-Boc groups. jk-sci.com

Thermal deprotection offers a catalyst-free alternative, where heating the N-Boc protected compound is sufficient to induce cleavage. acsgcipr.orgacs.org This method is considered a "green" alternative as it avoids the use of acid catalysts. acsgcipr.org However, it often requires high temperatures (around 150 °C or higher), which can lead to side reactions like racemization in chiral substrates. acsgcipr.org Continuous flow systems have been utilized to improve control and efficiency in thermal deprotections. acs.orgresearchgate.net

Basic conditions are generally not used for N-Boc deprotection as the group is resistant to basic hydrolysis. total-synthesis.comarkat-usa.org However, specific methods using reagents like sodium borohydride in ethanol (B145695) have been reported for the selective deprotection of N-Boc protected imidazoles and pyrazoles, while leaving other N-Boc protected amines intact. arkat-usa.org Another mild method involves the use of oxalyl chloride in methanol, which proceeds at room temperature. rsc.org

Interactive Table: Deprotection Methods for the N-Boc Group

| Method | Reagents | Typical Solvents | Conditions | Notes | Citations |

| Strong Acid | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temp | Very common and efficient; potential for side reactions with acid-sensitive groups. | jk-sci.comtotal-synthesis.comreddit.com |

| Strong Acid | Hydrogen chloride (HCl) | Dioxane, Methanol | 0°C to Room Temp | Effective alternative to TFA. | nih.govreddit.commdpi.com |

| Lewis Acid | Iron(III) chloride (FeCl₃) | Acetonitrile | Catalytic amounts | Offers high selectivity, can leave N-Cbz groups intact. | csic.es |

| Lewis Acid | Zinc bromide (ZnBr₂) | Dichloromethane (CH₂Cl₂) | Not specified | Can selectively cleave secondary N-Boc groups. | jk-sci.com |

| Thermal | Heat (no catalyst) | Dioxane/Water, Methanol | ~150-270°C | "Green" method; high temperatures may cause racemization or side reactions. | reddit.comacsgcipr.orgacs.org |

| Mild Acidolysis | Oxalyl chloride | Methanol | Room Temperature | Mild conditions, suitable for sensitive substrates. | rsc.org |

| Basic Conditions | Sodium borohydride (NaBH₄) | Ethanol (EtOH) | Room Temperature | Selective for certain heterocycles like imidazoles; not generally applicable to all N-Boc amines. | arkat-usa.org |

Following the removal of the N-Boc group, the resulting D-prolinal, or its corresponding pyrrolidine derivative, becomes a versatile intermediate for a variety of chemical transformations. The newly liberated secondary amine can participate in nucleophilic reactions, most notably in the formation of new carbon-nitrogen bonds.

A common subsequent transformation is coupling with other amino acids or carboxylic acids to form peptide bonds. For example, deprotected pyrrolidine derivatives can be coupled with N-Boc-D-proline to synthesize dipeptide organocatalysts. unibo.it This process typically involves standard peptide coupling reagents.

The free amine also allows for reductive amination reactions. The aldehyde moiety of the prolinal can react with an amine, or the deprotected amine can react with another aldehyde, followed by reduction to form a new C-N bond and a more complex amine product. unibo.it

Furthermore, the deprotected pyrrolidine core is a key structural motif in the synthesis of various natural products and their analogues. For instance, a derivative of L-prolinal, (S)-N-carboethoxy prolinal, was used as a chiral starting material in the asymmetric synthesis of the natural product (R)-bgugaine. whiterose.ac.uk The synthesis involved a Wittig condensation to install the required alkyl chain, demonstrating how the aldehyde functionality can be used post-deprotection or with an alternative N-protecting group. whiterose.ac.uk The deprotected pyrrolidine scaffold is also utilized in the synthesis of complex molecules like (+)-podophyllotoxin, where it forms a part of a multi-step synthesis involving intramolecular aldol reactions and lactonizations. nih.gov

Applications of N Boc D Prolinal in Asymmetric Synthesis

N-Boc-D-Prolinal as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. This compound excels in this role due to its rigid pyrrolidine (B122466) ring and the stereodirecting influence of its protected amine and aldehyde functionalities. chemimpex.com

Role in Inducing Stereoselectivity in Carbon-Carbon Bond Formations

The formation of carbon-carbon (C-C) bonds with precise control over the spatial arrangement of atoms is a cornerstone of modern organic synthesis. This compound and its derivatives have proven instrumental in guiding the stereochemistry of various C-C bond-forming reactions. rsc.org For instance, chiral auxiliaries derived from prolinol, a reduction product of prolinal, have been shown to be highly effective in asymmetric alkylations. These auxiliaries can direct the approach of incoming electrophiles to an enolate, leading to the formation of tertiary carbon stereocenters with high diastereomeric excess. bac-lac.gc.ca The C2-symmetric nature of some pyrrolidine-based auxiliaries derived from this compound further enhances their stereocontrol, making them valuable in the synthesis of complex molecules. bac-lac.gc.ca

The strategic placement of the Boc protecting group on the nitrogen atom of the pyrrolidine ring enhances the stability of the molecule during reactions, allowing for selective transformations without compromising the integrity of the chiral center. chemimpex.com This feature is particularly advantageous in multi-step syntheses where maintaining the desired stereochemistry is paramount.

Application in Asymmetric Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for C-C bond formation. When conducted asymmetrically, it provides access to a wide range of chiral compounds. Catalysts derived from this compound have demonstrated significant success in promoting highly stereoselective Michael additions. nih.gov

For example, readily accessible and tunable prolinal dithioacetal catalysts have been developed for the direct Michael addition of ketones and aldehydes to β-nitrostyrenes. nih.gov These reactions have achieved excellent enantioselectivities (up to >99% ee) and diastereoselectivities (up to 99% de). nih.gov The proposed transition state models suggest that the catalyst orients the substrates in a way that favors the formation of one specific stereoisomer. nih.gov

In another study, a helical polycarbene bearing D-prolinol (B1301034) ester pendants, derived from N-Boc-D-prolinol, was shown to be an efficient catalyst for the asymmetric Michael addition of cyclohexanone (B45756) to β-nitrostyrene. researchgate.net This polymeric catalyst exhibited high catalytic ability, affording the product with up to 76% enantiomeric excess (ee) and a diastereomeric ratio (dr) of 94/6. researchgate.net Notably, the catalyst could be recovered and reused multiple times without a significant loss in its stereoselectivity. researchgate.net

| Catalyst System | Reaction | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Prolinal Dithioacetal | Butanal + trans-β-Nitrostyrene | - | 99:1 | 99 | nih.gov |

| Helical Polycarbene with D-Prolinol Ester | Cyclohexanone + β-Nitrostyrene | - | 94/6 | 76 | researchgate.net |

Utilization in Aldol (B89426) Condensations

The aldol condensation is a fundamental C-C bond-forming reaction that joins two carbonyl compounds to form a β-hydroxy aldehyde or β-hydroxy ketone. wikipedia.org The asymmetric version of this reaction is of great importance for the synthesis of polyketide natural products and other chiral molecules. Proline and its derivatives have been recognized as effective organocatalysts for direct asymmetric aldol reactions since the early 2000s. mdpi.comunibo.it

While direct use of this compound in aldol condensations is less common due to the reactivity of the aldehyde, its derivatives, particularly prolinamides, have been extensively studied. For instance, chiral prolinamide compounds have been designed and synthesized from L-proline (the enantiomer of the D-form in this compound) and have shown high yields and enantioselectivities in the aldol reaction between p-nitrobenzaldehyde and cyclohexanone. koreascience.kr In some cases, the N-Boc protected aldehyde itself has been used in aldol-type condensations, where the Boc group was found to be labile under the reaction conditions, leading to in-situ deprotection and subsequent reaction. uib.no

Stereoselective Formation of Complex Chiral Scaffolds

Beyond its role as a chiral auxiliary, this compound serves as a valuable starting material for the synthesis of more complex chiral molecules, particularly those containing the pyrrolidine ring system.

Synthesis of Pyrrolidine-Based Chiral Molecules

The pyrrolidine ring is a common structural motif in a vast array of biologically active natural products and synthetic compounds. unibo.it this compound and its derivatives are key precursors for the synthesis of substituted chiral pyrrolidines. nih.gov For example, N-Boc-L-prolinol (derived from the corresponding L-proline) has been used to synthesize chiral diselenides containing a pyrrolidine ring. rsc.org These compounds, in turn, can be used to induce chirality in other reactions. rsc.org

The synthesis of various pyrrolidine-based organocatalysts often starts from N-Boc-prolinol, which is readily obtained by the reduction of N-Boc-prolinal. mdpi.com These catalysts are then employed in a variety of asymmetric transformations, highlighting the central role of the N-Boc-prolinal scaffold in the development of new catalytic systems. mdpi.com

| Starting Material Derivative | Synthesized Molecule Type | Application | Reference |

|---|---|---|---|

| N-Boc-L-prolinol | Chiral Diselenides | Inducing chirality in alkoxyselenylation reactions | rsc.org |

| N-Boc-prolinol | Pyrrolidine-based Organocatalysts | Asymmetric transformations | mdpi.com |

Stereodivergent Synthesis Approaches

Stereodivergent synthesis refers to the ability to selectively produce any stereoisomer of a product from a common starting material by changing the reagents or reaction conditions. This is a highly desirable strategy in medicinal chemistry and drug discovery. N-Boc-prolinol derivatives have been utilized in stereodivergent approaches to synthesize substituted prolinols. clockss.org For instance, a common synthetic intermediate derived from a prolinol derivative can be subjected to different hydrogenation conditions (using either Pd/C or Crabtree's catalyst) to selectively produce either cis- or trans-4-substituted prolinols. clockss.org This ability to access different stereoisomers from a single precursor derived from the N-Boc-prolinal framework underscores its synthetic utility.

Mechanistic Insights into Chiral Induction by this compound

This compound, a chiral aldehyde derived from the amino acid D-proline, and its derivatives play a significant role as organocatalysts and key intermediates in asymmetric synthesis. chemimpex.comchemimpex.com The mechanism of chiral induction by these catalysts is a subject of extensive research, with the prevailing understanding pointing towards the formation of key transient species that dictate the stereochemical outcome of the reaction. The pyrrolidine scaffold, a common feature in these catalysts, is crucial for their function. nih.govunibo.it

At the heart of the catalytic cycle lies the formation of an enamine or iminium ion intermediate. In reactions involving aldehydes or ketones as nucleophiles, such as aldol and Michael additions, this compound or its deprotected derivatives react with the carbonyl compound to form a nucleophilic enamine. unibo.itunits.it This enamine formation increases the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile. The chirality of the proline-derived catalyst directs the subsequent attack of the enamine on the electrophile from a specific face, thereby controlling the stereochemistry of the newly formed stereocenter. csic.es

Conversely, in reactions where the α,β-unsaturated aldehyde is the substrate, such as in Diels-Alder reactions, the catalyst forms a dienamine intermediate. This activation mode enhances the reactivity of the diene. rsc.org Computational studies and experimental evidence have led to the development of stereochemical models that explain the observed enantioselectivity. rsc.orgrsc.org

A key feature of the chiral induction mechanism is the ability of the catalyst to form a well-organized transition state. In many cases, this involves hydrogen bonding between a functionality on the catalyst, such as an amide or a hydroxyl group, and the electrophile. nih.gov This bifunctional activation, where the catalyst simultaneously activates both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), is a powerful strategy for achieving high levels of stereocontrol. nih.govunibo.it For example, prolinamide-based organocatalysts have been designed to synergistically activate both reacting partners. nih.gov

The steric bulk of the N-Boc protecting group and other substituents on the pyrrolidine ring also play a crucial role in shielding one face of the reactive intermediate, forcing the incoming reactant to approach from the less hindered side. umich.edu This steric hindrance is a critical factor in achieving high diastereo- and enantioselectivity.

In the context of aldol reactions, the Houk-List model provides a framework for understanding the stereochemical outcome. unibo.it This model proposes a chair-like transition state where the substituents of the reactants and the catalyst occupy pseudo-equatorial positions to minimize steric interactions. The director group on the catalyst, often capable of hydrogen bonding, orients the aldehyde for a selective attack. unibo.it

The mechanism of proline-catalyzed reactions, including those involving its derivatives, has been a topic of considerable discussion, with evidence pointing towards the involvement of enamine intermediates. units.it The formation of oxazolidinones as reversible off-cycle species has also been observed, particularly with certain aldehydes and ketones. units.it

The table below summarizes the outcomes of various asymmetric reactions catalyzed by derivatives of N-Boc-D-prolinol, the alcohol precursor to this compound, highlighting the high levels of stereoselectivity that can be achieved.

| Catalyst Type | Reaction | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Helical Polycarbene with D-Prolinol Pendants | Michael Addition | trans-nitrostyrene and cyclohexanone | 94/6 | 76% |

| Pyrrolidinyl-camphor Derivative | Michael Addition | Isobutyraldehyde and aryl-substituted nitroalkenes | - | 72-94% |

| Pyrrolidinyl-camphor Derivative | Michael Addition | Cyclopentanecarboxaldehyde and various nitroalkenes | - | up to 99% |

| L-Proline-derived Organocatalysts | Aldol Reaction | Not specified | up to 90:10 | up to 85% |

Table 1: Performance of N-Boc-D-Prolinol-derived catalysts in asymmetric reactions. Data sourced from researchgate.net140.122.64.

N Boc D Prolinal in Medicinal Chemistry and Drug Discovery

Building Block for Bioactive Peptides and Peptide Derivatives

N-Boc-D-prolinal serves as a crucial component in the synthesis of peptides and their derivatives, which are of great interest in pharmaceutical development due to their high specificity and biological activity. chemimpex.comindiamart.com The proline scaffold provides conformational rigidity, a desirable trait in drug design, while the Boc (tert-butoxycarbonyl) group offers stable protection of the amine, allowing for selective chemical modifications at other parts of the molecule. chemimpex.com

The incorporation of this compound is particularly advantageous in the synthesis of cyclic peptides. chemimpex.com Cyclic peptides often exhibit enhanced stability, bioavailability, and receptor-binding affinity compared to their linear counterparts. The defined stereochemistry of this compound helps to control the three-dimensional structure of the resulting cyclic peptide, which is critical for its biological function. The synthesis often involves a series of coupling and deprotection steps, where the proline derivative is introduced into a linear peptide chain, followed by an intramolecular cyclization to form the final cyclic structure. nih.gov This process allows for the creation of diverse cyclic peptide libraries for screening and identification of new drug leads.

Peptidomimetics are compounds that are structurally different from peptides but are designed to mimic their biological function. N-Boc-L-prolinal, a stereoisomer of the subject compound, is utilized in the synthesis of biologically active peptide mimetics. medchemexpress.commedchemexpress.com For instance, it has been used to create analogs of Dolastatin 10, a potent antimitotic agent, which have shown activity against colon cancer. medchemexpress.com The proline ring of this compound can be incorporated into non-peptide backbones to create scaffolds that present key pharmacophoric groups in a spatially defined manner, similar to a natural peptide. This approach can lead to the development of drugs with improved pharmacokinetic properties, such as increased stability against enzymatic degradation. An example includes the replacement of a peptide bond with a 1,2,3-triazole ring, which can act as a rigid linker and mimic the electronics of an amide bond. nih.gov

Synthesis of Cyclic Peptides

Precursor for Therapeutically Relevant Compounds

Beyond its use in peptide-based molecules, this compound is a key precursor in the synthesis of a variety of small-molecule drugs with significant therapeutic applications. chemimpex.com Its chiral nature is instrumental in producing enantiomerically pure compounds, a critical requirement in modern pharmaceuticals to ensure target specificity and minimize off-target effects. chemimpex.comchemimpex.com

The unique structure of this compound makes it a valuable starting material for designing novel drug candidates in the field of neuropharmacology. chemimpex.com Research has explored its potential in creating compounds that may interact with neurotransmitter systems, contributing to the understanding and potential treatment of neurological disorders. chemimpex.com

This compound and its derivatives have been employed in the synthesis of potential anti-cancer agents. chemimpex.comrsc.org For example, N-Boc-L-prolinal has been used in the synthesis of Dolastatin 10 analogs, which have demonstrated anti-colon cancer activity. medchemexpress.com The proline scaffold can be a key component in molecules designed to interact with specific targets involved in cancer progression, such as microtubules. gu.se The development of compounds that inhibit glucose uptake in cancer cells, a strategy inspired by the natural product cytochalasin B, has also utilized proline-derived structures. rsc.org

This compound is a versatile precursor for a range of other pharmacologically active molecules, including enzyme inhibitors and receptor antagonists. A prominent example is its use in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Saxagliptin, a drug used for treating type 2 diabetes. researchgate.netresearchgate.net In the synthesis of Saxagliptin, a derivative of N-Boc-proline is a key intermediate. researchgate.net Furthermore, this compound derivatives are integral to the synthesis of protease inhibitors. For instance, in the development of Boceprevir, an inhibitor of the hepatitis C virus NS3/4A serine protease, a bicyclic proline intermediate derived from a related proline starting material is a crucial structural feature. sci-hub.senih.govnih.gov

Synthesis of Anti-Cancer Drug Candidates

Strategy for Enhancing Drug Bioavailability and Efficacy through Prolinal Modifications

This compound and its derivatives serve as versatile chiral building blocks in medicinal chemistry, not only for constructing the core of a drug molecule but also for fine-tuning its pharmacological properties. chemimpex.com A key strategy in drug discovery involves the chemical modification of these prolinal scaffolds to enhance the bioavailability and efficacy of a drug candidate. chemimpex.comnetascientific.com Such modifications can range from altering stereochemistry to adding various functional groups, which can profoundly influence how the molecule interacts with its biological target and behaves within the body.

The inherent chemical versatility of the prolinol group, derived from this compound, allows for the attachment of different groups to its nitrogen or carbon atoms. This flexibility is crucial for optimizing the binding of the drug molecule to the active site of its target, such as an enzyme. acs.org A rational, structure-based design approach enables chemists to synthesize novel inhibitors with improved potency. acs.org

Research into inhibitors of hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT), a target for various infectious diseases and cancers, demonstrates the impact of prolinal modifications. In one study, a series of inhibitors were synthesized with a guanine (B1146940) base connected to either a d- or l-prolinol (B19643) linker. The efficacy of these compounds was highly dependent on both the enantiomer of the prolinol group and the stereochemistry of its attachment to the purine (B94841) ring. acs.org

For instance, attaching the d-prolinol (B1301034) group as the (R)-isomer resulted in significantly lower inhibition constants (Kᵢ values), indicating higher potency, compared to the (S)-isomer. acs.org This effect was observed across enzymes from different species, including human, Plasmodium falciparum, and Trypanosoma brucei. acs.org The Kᵢ ratio between the (R) and (S) isomers for the d-prolinol derivatives ranged from 7 to 66, highlighting the critical role of precise stereochemistry in achieving desired biological activity. acs.org X-ray crystal structures revealed that these potent prolinol-containing inhibitors induced conformational changes in the active site loops of the target enzyme upon binding, further explaining their enhanced inhibitory action. acs.org

The following table details the research findings on how these specific modifications affect enzyme inhibition.

| Compound (Isomer) | Target Enzyme | Inhibition Constant (Kᵢ) in µM |

|---|---|---|

| d-prolinol (S)-isomer (2) | Human HGPRT | 0.14 |

| d-prolinol (S)-isomer (2) | Protozoan Parasite & Bacterial Enzymes | > 10 |

| d-prolinol (R)-isomer (3) | Human HGPRT | 0.014 |

| l-prolinol (S)-isomer (4) | Human HGPRT | 0.038 |

| l-prolinol (R)-isomer (5) | Human HGPRT | 0.011 |

These findings underscore that the strategic modification of prolinal-derived scaffolds is a powerful tool in medicinal chemistry. By systematically altering stereochemistry and attaching functional groups, researchers can significantly boost a compound's efficacy and develop prodrugs to improve its bioavailability, turning promising leads into viable drug candidates. acs.org

N Boc D Prolinal in Chiral Catalysis and Ligand Design

Design and Synthesis of N-Boc-D-Prolinal-Derived Organocatalysts

The inherent chirality and structural features of this compound have been harnessed to create a variety of effective organocatalysts. These catalysts operate without a metal center, offering a more environmentally friendly and often less sensitive alternative to traditional metal-based catalysts. The synthetic pathway to these organocatalysts typically begins with the modification of this compound to introduce functional groups capable of activating substrates and controlling the stereochemical outcome of a reaction.

Prolinal Dithioacetals as Catalysts for Michael Additions

Researchers have successfully designed and synthesized novel prolinal dithioacetals derived from this compound, which have proven to be highly effective organocatalysts for asymmetric Michael additions. researchgate.netnih.gov In this catalyst design, the typical carbon-based side chain of many proline-derived catalysts is replaced with a thioacetal moiety. nih.gov These catalysts are readily accessible and highly tunable, demonstrating exceptional performance in the direct Michael addition of both ketones and aldehydes to β-nitrostyrenes. nih.govnih.gov

The reaction proceeds via an enamine intermediate, a common mechanism for proline-based catalysts. nih.gov The high levels of stereoselectivity are attributed to a proposed transition state where the dithioacetal group helps to create a well-defined chiral environment, directing the approach of the electrophile. nih.gov These catalysts have shown high diastereoselectivities (de) and enantioselectivities (ee), often exceeding 99%. nih.govnih.gov Their effectiveness extends to various cyclic ketones, including five- and six-membered rings, as well as larger and smaller ring systems, and aromatic ketones like acetophenone (B1666503) derivatives. researchgate.net The methodology represents a robust and convenient protocol for asymmetric carbon-carbon bond formation. researchgate.net

| Nucleophile (Ketone/Aldehyde) | Electrophile (β-Nitrostyrene) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) | Yield (%) |

|---|---|---|---|---|

| Cyclohexanone (B45756) | trans-β-Nitrostyrene | >99:1 | >99 | 98 |

| Cyclopentanone | trans-β-Nitrostyrene | 98:2 | >99 | 99 |

| Acetone | trans-β-Nitrostyrene | - | 96 | 98 |

| Propanal | trans-β-Nitrostyrene | 94:6 | 99 | 99 |

Polycarbene Catalysts Bearing Prolinol Ester Pendants

A novel approach in organocatalysis involves immobilizing catalytic units onto a polymer backbone. Following this strategy, helical polycarbenes featuring D-prolinol (B1301034) ester pendants have been developed as efficient and reusable catalysts for asymmetric Michael additions. mdpi.comdntb.gov.ua The synthesis begins with the creation of a diazoacetate monomer carrying a Boc-protected D-prolinol ester. mdpi.comresearchgate.net This monomer undergoes controlled polymerization, followed by the removal of the Boc protecting group to yield the final helical polycarbene catalyst with pendant secondary amine groups. mdpi.comdntb.gov.ua

These polymeric catalysts have demonstrated high catalytic activity in the asymmetric Michael addition of cyclohexanone to trans-nitrostyrene, achieving significant enantioselectivity and diastereoselectivity. mdpi.comsciencegate.app The performance of the polycarbene catalyst surpasses that of the monomeric D-prolinol, highlighting the beneficial role of the helical polymer structure in creating a defined chiral environment for the reaction. mdpi.comdntb.gov.ua A key advantage of this system is the ease of catalyst recovery and reuse; the helical polycarbene catalyst can be reclaimed and utilized for at least four cycles without a significant decline in its catalytic activity or stereoselectivity. mdpi.comresearchgate.net

| Catalyst | Reaction Time (h) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |

|---|---|---|---|---|

| Poly-1m-A (1st use) | 48 | 94/6 | 76 | 85 |

| Poly-1m-A (2nd use) | 48 | 93/7 | 75 | 83 |

| Poly-1m-A (3rd use) | 48 | 93/7 | 75 | 84 |

| Poly-1m-A (4th use) | 48 | 92/8 | 74 | 81 |

| D-Prolinol (monomer) | 48 | 85/15 | 65 | 78 |

Development of Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

Beyond its use in organocatalysis, this compound and its derivatives are fundamental precursors for constructing chiral ligands for metal-catalyzed asymmetric reactions. chemimpex.com These ligands coordinate to a metal center, and the resulting complex catalyzes transformations with high stereocontrol. The synthesis of these ligands often involves several steps starting from N-Boc-prolinol, which is readily obtained by reducing N-Boc-L-proline. sciforum.net

One area of development is the synthesis of bifunctional phosphine (B1218219) ligands. For instance, chiral thiourea-phosphine organocatalysts have been synthesized from N-Boc-prolinol. sciforum.net The synthetic route involves activating the hydroxyl group of N-Boc-prolinol as a tosylate, followed by substitution with a phosphine group and subsequent modifications to introduce the thiourea (B124793) moiety. sciforum.net

Another innovative application is the incorporation of N-Boc-prolinal into metal-organic frameworks (MOFs). nih.gov A chiral photoredox ligand was synthesized by combining N-Boc-prolinal with 2-aminoterephthalic acid through a Schiff base condensation followed by hydrogenation. This ligand was then used to construct MOFs with metal ions like Zn²⁺, Zr⁴⁺, and Ti⁴⁺. After the removal of the Boc protecting group, these chiral MOFs serve as heterogeneous catalysts for visible-light-driven asymmetric α-alkylation of aldehydes, demonstrating how prolinal-derived units can be integrated into advanced catalytic materials. nih.gov

Mechanistic Studies of this compound-Based Catalytic Systems

Understanding the reaction mechanisms of catalytic systems derived from this compound is crucial for optimizing their performance and designing new, more efficient catalysts. For organocatalysts like the prolinal dithioacetals used in Michael additions, mechanistic studies point to an enamine-based catalytic cycle. nih.gov It is proposed that the pyrrolidine (B122466) nitrogen reacts with a ketone or aldehyde substrate to form a nucleophilic enamine intermediate. The stereochemistry of the final product is controlled by the specific orientation of the electrophile as it approaches the enamine, which is dictated by the chiral scaffold of the catalyst. Hydrogen bonding interactions are often considered key to directing this approach and achieving high diastereoselectivity. nih.gov

In more complex systems, such as the photocatalytic α-alkylation of aldehydes using MOFs with prolinal-derived ligands, the proposed mechanism involves multiple steps. rsc.org Upon irradiation with visible light, a photocatalyst is excited and initiates a single electron transfer (SET) process, generating radical species. These radicals then participate in the reaction cascade. The chiral environment provided by the prolinal unit within the MOF structure directs the stereochemical outcome of the carbon-carbon bond-forming step. rsc.org For boronic acid-based catalysts derived from pyrrolidine, it is believed that the Lewis-acidic boron center or the Brønsted acidity of the boronic acid group plays a key role in coordinating with the substrate, working in concert with the enamine intermediate to facilitate the reaction. dur.ac.uk These studies highlight the diverse mechanistic pathways through which prolinal-derived catalysts can operate.

Advanced Research Perspectives and Future Directions

Chemoenzymatic Synthesis and Biocatalytic Applications

The fusion of chemical synthesis with enzymatic catalysis, known as chemoenzymatic synthesis, offers powerful strategies for producing complex chiral molecules with high selectivity and under mild conditions. rsc.org N-Boc-D-Prolinal and its derivatives are increasingly being utilized within this paradigm.

Research has demonstrated the efficacy of enzymes, particularly lipases and aldolases, in the stereoselective transformation of proline-based compounds. For instance, lipases such as Pseudomonas fluorescens lipase (B570770) and Candida antarctica lipase B have been successfully used for the kinetic resolution of racemic N-Boc protected proline derivatives. researchgate.netresearchgate.net This process involves the selective acylation or hydrolysis of one enantiomer, yielding highly enantiomerically pure products. researchgate.net While often applied to the corresponding alcohol (N-Boc-D-Prolinol), the principle is central to creating chiral synthons that can be converted to or from the prolinal. chemimpex.comchemicalbook.com

Furthermore, aldolases like D-fructose-6-phosphate aldolase (B8822740) (FSA) have been employed in asymmetric aldol (B89426) additions using protected aminoaldehydes as substrates. rsc.orgub.edu These enzymatic C-C bond formations allow for the construction of complex polyhydroxylated structures, such as iminocyclitols, starting from prolinal-like precursors. ub.edu The ability of aldolases to accept N-protected aminoaldehydes highlights a promising route for the biocatalytic derivatization of this compound itself, expanding its application in the synthesis of bioactive molecules. ub.edu The use of biocatalysis not only enhances selectivity but also aligns with the principles of green chemistry, benefiting industries focused on sustainable processes. chemimpex.com

Integration into High-Throughput Synthesis and Screening Platforms

High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemical research, enabling the rapid screening and optimization of reactions. researchgate.netacs.org The integration of this compound and its derivatives into HTE workflows is a key area of future development. Given its role as a versatile building block, this compound can be used to generate large libraries of compounds through parallel synthesis. These libraries can then be screened for various applications, from identifying new organocatalysts to discovering novel pharmaceutical leads. chemimpex.comnih.gov

The process involves using automated platforms to perform numerous reactions simultaneously in microscale formats, varying parameters such as catalysts, solvents, and reagents. researchgate.net For example, derivatives of this compound can be used as substrates in a wide array of chemical transformations, including cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations, which are frequently optimized using HTE. acs.org

Similarly, HTE can be used to screen novel catalysts derived from this compound. In one instance, various prolinal dithioacetal catalysts synthesized from N-Boc-prolinal were screened to find the optimal structure for asymmetric Michael additions. nih.gov This approach accelerates the discovery of catalysts with superior activity and selectivity, bypassing the laborious one-at-a-time synthesis and testing process. As HTE platforms become more accessible, their application will be crucial for unlocking the full synthetic potential of this compound derivatives. researchgate.net

Computational Chemistry and Molecular Modeling Studies of Reactivity and Selectivity

Computational chemistry provides powerful insights into reaction mechanisms, transition states, and the origins of stereoselectivity, guiding the rational design of catalysts and experiments. researchgate.net For reactions involving this compound and its derivatives, molecular modeling, particularly Density Functional Theory (DFT), has become an essential tool. sns.itmdpi.com

Researchers have used computational studies to elucidate the mechanisms of organocatalytic reactions where proline-based catalysts are employed. researchgate.net For example, in the Michael addition of ketones to nitrostyrenes catalyzed by a dithioacetal derivative of N-Boc-prolinal, transition state models were proposed to explain the high diastereoselectivities and enantioselectivities observed. nih.gov These models help visualize the interactions, such as hydrogen bonding, that orient the substrates within the catalyst's chiral environment.

In another study, DFT calculations were performed on bile acid-prolinamide conjugates to understand the conformation of the catalyst and its enamine intermediates in different solvents. sns.it This analysis can explain why reaction outcomes are sensitive to the solvent environment. By predicting the stability of various transition states and intermediates, computational models allow researchers to rationalize experimental results and predict the performance of new catalyst designs before they are synthesized in the lab. researchgate.net

| Study Area | Computational Method | Key Insight | Reference |

|---|---|---|---|

| Asymmetric Michael Addition | Transition State Modeling | Rationalized high diastereo- and enantioselectivity of prolinal dithioacetal catalysts. | nih.gov |

| Organocatalyst Conformation | DFT Calculations | Determined the conformation of bile acid-prolinamide catalysts and their intermediates in various solvents. | sns.it |

| Aldol Reaction Stereoselectivity | DFT Calculations | Confirmed the role of hydrogen bonding in dictating the stereochemical outcome with prolinamide catalysts. | mdpi.com |

Exploration of Novel Reactivity Patterns and Derivatizations

Ongoing research continues to uncover novel reactivity patterns for this compound, expanding its toolkit for organic synthesis. Scientists are moving beyond its traditional use and exploring its participation in a variety of advanced chemical transformations.

One area of exploration is the synthesis of new classes of organocatalysts. For example, N-Boc-prolinal has been converted into prolinal dithioacetals , which have proven to be highly effective catalysts for the asymmetric Michael addition of ketones and aldehydes to β-nitrostyrenes. nih.gov Another innovative approach involves the synthesis of helical polymers. A diazoacetate monomer derived from the related N-Boc-D-prolinol was polymerized to create helical polycarbenes, which, after deprotection, served as recoverable catalysts for asymmetric Michael additions, showing higher selectivity than the monomeric prolinol catalyst. researchgate.netmdpi.com

This compound also serves as a key electrophile in complex bond-forming reactions. Its use in the Baylis-Hillman reaction with methyl acrylate (B77674) provides a stereoselective route to N-Boc-dolaproine, an important amino acid residue found in the potent antineoplastic agent Dolastatin 10. researchgate.net Furthermore, investigations into the chemoselective functionalization of the corresponding alcohol, prolinol, have shown that by carefully selecting the base and reaction conditions, one can selectively target either the nitrogen or oxygen atom, leading to the exclusive synthesis of N-Boc, O-Boc, or oxazolidinone derivatives. researchgate.netresearchgate.net This level of control over reactivity opens up new avenues for creating diverse molecular architectures from the same starting scaffold.

Sustainable Synthesis and Process Intensification for Industrial Applications

Applying the principles of green chemistry and process intensification to the synthesis of this compound and its derivatives is critical for its viable use in industrial-scale manufacturing. The focus is on developing processes that are not only scalable but also environmentally friendly and economically efficient. acs.org

A key achievement in this area is the development of scalable, chromatography-free syntheses . Researchers have reported multi-gram and even kilogram-scale production routes for N-Boc-proline derivatives that avoid column chromatography for purification. acs.orgacs.orgfigshare.com These processes often start from inexpensive amino acids and are designed to deliver products with high purity (>99%), which is a significant advantage for industrial applications. acs.org

常见问题

Basic: What are the standard protocols for synthesizing N-Boc-D-Prolinal, and how can reproducibility be ensured?

Answer:

The synthesis of this compound typically involves Boc-protection of D-proline followed by oxidation. Key steps include:

- Boc Protection : Use di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous/organic solvent system (e.g., THF/water) at 0–25°C .

- Oxidation : Employ Swern oxidation (oxalyl chloride/DMSO) or TEMPO/NaClO₂ systems to convert the alcohol to the aldehyde .

For reproducibility: - Document reaction parameters (temperature, solvent purity, stoichiometry) in detail.

- Include characterization data (e.g., NMR, HRMS) for intermediates and final product .

- Cross-reference protocols from peer-reviewed journals to validate methodology .

Advanced: How can researchers optimize the enantiomeric purity of this compound during synthesis?

Answer:

Optimization strategies include:

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers .

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Evans oxazaborolidine) during key steps .

- Kinetic Control : Adjust reaction time and temperature to favor the desired enantiomer’s formation .

Validate purity via polarimetry, chiral GC, or circular dichroism (CD) spectroscopy .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR confirms Boc-group integration (δ ~1.4 ppm for tert-butyl) and aldehyde proton (δ ~9.5 ppm) .

- IR Spectroscopy : Detect carbonyl stretches (Boc group: ~1680 cm⁻¹; aldehyde: ~1720 cm⁻¹) .

- Mass Spectrometry : HRMS validates molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: What strategies address contradictions in catalytic efficiency data when using this compound in asymmetric organocatalysis?

Answer:

- Root-Cause Analysis : Check variables like solvent purity, moisture levels, and catalyst loading .

- Statistical Validation : Use ANOVA or t-tests to assess significance of conflicting results .

- Mechanistic Studies : Employ DFT calculations or kinetic isotope effects to probe reaction pathways .

Report detailed experimental conditions to enable cross-lab comparisons .

Basic: How to design controlled experiments to assess this compound’s stability under different conditions?

Answer:

- Variables : Test pH, temperature, and light exposure.

- Analytical Methods : Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .

- Controls : Include inert atmosphere (N₂) and dark storage conditions .

Use Arrhenius plots to predict shelf-life under varying temperatures .

Advanced: What computational methods validate the stereochemical outcomes of reactions involving this compound?

Answer:

- Molecular Modeling : Use Gaussian or ORCA for transition-state optimization to predict enantioselectivity .

- Docking Studies : Simulate substrate-catalyst interactions in enantioselective reactions .

- Comparative Analysis : Cross-validate computational results with experimental NMR/optical rotation data .

Basic: What are common pitfalls in interpreting NMR data for this compound, and how to mitigate them?

Answer:

- Aldehyde Protons : Signal splitting due to rotamers; use high-field NMR (≥400 MHz) and variable-temperature studies .

- Solvent Peaks : Avoid residual solvent overlap (e.g., DMSO-d₆ at δ 2.5 ppm) by using CDCl₃ .

- Integration Errors : Calibrate using internal standards (e.g., TMS) .

Advanced: How does solvent choice influence the reaction kinetics of this compound in proline-based catalysis?

Answer:

- Polar Aprotic Solvents (e.g., DMF): Accelerate aldol reactions by stabilizing transition states .

- Hydrogen-Bond Donors (e.g., MeOH): May disrupt catalyst-substrate interactions, reducing enantioselectivity .

- Kinetic Profiling : Use stopped-flow UV-Vis or in-situ IR to monitor rate constants in real-time .

Basic: How to conduct a systematic literature review on this compound’s applications using Boolean search strategies?

Answer:

- Keywords : Combine “this compound” with terms like “synthesis,” “organocatalysis,” or “chiral auxiliary” .

- Boolean Operators : Use AND/OR/NOT (e.g., “this compound AND enantioselectivity NOT industrial”) .

- Database Filters : Apply date limits (e.g., 2015–2025) and peer-review filters in SciFinder or PubMed .

Advanced: What meta-analysis approaches reconcile conflicting bioactivity results of this compound derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。